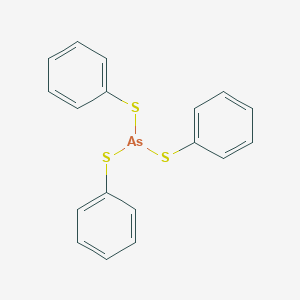
Tris(phenylthio)arsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(phenylthio)arsine, also known as this compound, is a useful research compound. Its molecular formula is C18H15AsS3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Applications
1.1 Anticancer Properties
Tris(phenylthio)arsine has shown promise in cancer therapy. Recent studies have demonstrated that arsenic compounds can induce apoptosis in cancer cells. The interaction of this compound with thiol-containing molecules, such as cysteine and glutathione, is crucial for its biological activity. These interactions can lead to the formation of stable complexes that may inhibit cancer cell proliferation.
- Case Study: Cytotoxicity Assessment
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to thiol groups in proteins, leading to the inhibition of key biochemical processes. This binding alters the redox state of cellular environments, contributing to its anticancer properties .
Environmental Applications
2.1 Arsenic Removal from Water
this compound and related compounds have been explored for their ability to remove arsenic from contaminated water sources. The formation of As-S bonds enables effective capture and immobilization of arsenic species.
- Data Table: Arsenic Removal Efficiency
| Compound | Initial As Concentration (ppb) | Final As Concentration (ppb) | Efficiency (%) |
|---|---|---|---|
| This compound | 200 | <5 | >97 |
| ABDTH2 (control) | 200 | <5 | >97 |
This data indicates that this compound is as effective as other dithiol compounds in removing arsenic from water .
Material Science Applications
3.1 Synthesis of Organometallic Complexes
this compound serves as a precursor for synthesizing novel organometallic complexes. These complexes are used in catalysis and materials science due to their unique electronic properties.
- Case Study: Structural Characterization
Propiedades
Número CAS |
1776-70-1 |
|---|---|
Fórmula molecular |
C18H15AsS3 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
tris(phenylsulfanyl)arsane |
InChI |
InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
Clave InChI |
GSDQLEGNNAMRJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Key on ui other cas no. |
1776-70-1 |
Pictogramas |
Acute Toxic; Environmental Hazard |
Sinónimos |
(PhS)3As arsenotrithious acid triphenyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















